N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 20, referenced by the identifier PMID25726713, is a synthetic organic molecule known for its role as a PROTAC (Proteolysis Targeting Chimera). This compound targets receptor-interacting serine/threonine protein kinase 2 (RIPK2) for degradation, promoting the formation of a ternary complex between an E3 ligase and the target protein . This mechanism is indicative of its potential in modulating inflammatory responses by inhibiting the transcriptional activation of inflammatory cytokine genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound 20 involves the use of a 7,8-dichloro-1-oxo-β-carboline scaffold. This scaffold is modified through a series of chemical reactions to achieve the desired structure . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for Compound 20 are not explicitly documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Compound 20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Compound 20 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent choice, are tailored to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of Compound 20 depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
Compound 20 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound in the study of PROTACs and their mechanisms.
Biology: It helps in understanding the role of RIPK2 in cellular signaling pathways.
Medicine: Compound 20 has potential therapeutic applications in modulating inflammatory responses and treating diseases associated with overactive cytokine production.
Mechanism of Action
The mechanism of action of Compound 20 involves the formation of a ternary complex between an E3 ligase and the target protein RIPK2. This complex facilitates the ubiquitination and subsequent degradation of RIPK2, thereby inhibiting its activity. The inhibition of RIPK2 leads to a decrease in the transcriptional activation of inflammatory cytokine genes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Compound 21: Another PROTAC targeting a different kinase for degradation.
Compound 22: A small molecule inhibitor of RIPK2 with a different mechanism of action.
Compound 23: A kinase inhibitor with a similar scaffold but different target specificity.
Uniqueness
Compound 20 is unique due to its specific targeting of RIPK2 for degradation through the PROTAC mechanism. This targeted degradation approach offers advantages over traditional inhibitors by providing a more sustained and complete inhibition of the target protein .
Properties
Molecular Formula |
C26H24ClN5O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-propan-2-yloxy-1H-benzimidazol-2-yl)phenyl]-6,8-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C26H24ClN5O3/c1-14(2)35-16-6-8-21-22(11-16)32-26(31-21)18-9-15(5-7-20(18)27)30-25-19-10-17(33-3)12-23(34-4)24(19)28-13-29-25/h5-14H,1-4H3,(H,31,32)(H,28,29,30) |
InChI Key |
UTABPCPBPRTBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC4=NC=NC5=C4C=C(C=C5OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.